molecular formula C16H19NO4 B1214116 Norcocaine CAS No. 18717-72-1

Norcocaine

Cat. No. B1214116
CAS RN: 18717-72-1
M. Wt: 289.33 g/mol
InChI Key: AYDBLCSLKNTEJL-RFQIPJPRSA-N
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Description

Norcocaine is a minor metabolite of cocaine . It is the only confirmed pharmacologically active metabolite of cocaine . The local anesthetic potential of norcocaine has been shown to be higher than that of cocaine .


Synthesis Analysis

Norcocaine used for research purposes is typically synthesized from cocaine . Several methods for the synthesis have been described . Norcocaine is synthesized in the liver due to microsomal mixed function oxidases .


Molecular Structure Analysis

The chemical formula of Norcocaine is C16H19NO4 . The Norcocaine molecule contains a total of 42 bonds. There are 23 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 aliphatic ester, 1 aromatic ester, 1 aliphatic secondary amine, and 1 Pyrrolidine .


Chemical Reactions Analysis

Cocaine is metabolised (mostly hepatically) into two main metabolites, ecgonine methyl ester and benzoylecgonine. Other metabolites include, for example, norcocaine and cocaethylene, both displaying pharmacological action .

Scientific Research Applications

Biotransformation in Rat Brain

Research has demonstrated that rat brain FAD-containing monooxygenase metabolizes norcocaine to N-hydroxynorcocaine. This is further oxidized to the nitroxyl free radical norcocaine nitroxide by rat brain cytochrome P-450. This process leads to the generation of superoxide and significant lipid peroxidation, highlighting the potential neurochemical impacts and mechanisms of norcocaine in brain tissue (Kloss, Rosen, & Rauckman, 2004).

Metabolism in Human Liver Microsomes

Studies have examined norcocaine formation in human liver microsomes, revealing considerable rates in both fetal and adult specimens. This research aids in understanding the enzyme metabolic clearance and the role of CYP3A in norcocaine formation, with implications for toxicity risk in cases of maternal cocaine abuse during pregnancy (Ladona et al., 2000).

Detection in Plasma

The development of a gas chromatographic-positive ion chemical ionization-mass spectrometric method has enabled the detection and quantitation of norcocaine in human plasma. This is particularly significant for monitoring norcocaine as a plasma metabolite of cocaine (Spanbauer et al., 2000).

Enzymatic Activity and Mutants of Human Butyrylcholinesterase

Research has characterized the kinetic parameters of human butyrylcholinesterase (BChE) and its mutants for norcocaine. This study provides insights into the enzymatic activity against norcocaine and the potential for using these enzymes for therapeutic purposes in cocaine abuse treatment (Zhan, Hou, Zhan, & Zheng, 2014).

Kinetic Characteristics in Liver Microsomes

The kinetics of norcocaine N-hydroxylation have been studied in both mouse and human liver microsomes, involving cytochrome P450 (CYP) enzymes. This research highlights the differences in reaction rates between species and the involvement of various CYP subfamilies, contributing to our understanding of the metabolic processes involving norcocaine (Pellinen et al., 2000).

Safety And Hazards

The LD50 of norcocaine has been studied in mice. When administered by the intraperitoneal route, the LD50 in mice was 40 mg/kg . The legal status of norcocaine is somewhat ambiguous. The US DEA does not list norcocaine as a controlled substance .

properties

IUPAC Name

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-20-16(19)14-12-8-7-11(17-12)9-13(14)21-15(18)10-5-3-2-4-6-10/h2-6,11-14,17H,7-9H2,1H3/t11-,12+,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDBLCSLKNTEJL-RFQIPJPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61585-22-6 (hydrochloride)
Record name Norcocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018717721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80912319
Record name Norcocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norcocaine

CAS RN

18717-72-1
Record name (-)-Norcocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18717-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norcocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018717721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norcocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norcocaine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORCOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SL7BR2M1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,820
Citations
N Zhu, M Reynolds, CL Klein… - … Section C: Crystal …, 1994 - scripts.iucr.org
… We have begun to study the three- dimensional structures of some cocaine derivatives and report here the structure of the free-base form of norcocaine. … In addition, in all four of these …
Number of citations: 6 scripts.iucr.org
DJ Stewart, T Inaba, M Lucassen… - Clinical Pharmacology & …, 1979 - Wiley Online Library
… norcocaine, or benzoyl ecgonine at the indicated concentrations. Radiolabeled cocaine, norcocaine… of unlabeled cocaine or norcocaine and 0.3 ILCi of tritiated cocaine or norcocaine, re…
Number of citations: 370 ascpt.onlinelibrary.wiley.com
FM Ndikum-Moffor, TR Schoeb, SM Roberts - Journal of Pharmacology and …, 1998 - ASPET
… The oxidative metabolism of cocaine to norcocaine nitroxide has … of norcocaine nitroxide have never been evaluated in vivo, however. In this study mice were administered norcocaine …
Number of citations: 86 jpet.aspetjournals.org
L Shuster, E Casey, SS Welankiwar - Biochemical pharmacology, 1983 - Elsevier
… the formation of NHNC in vivo when mice were injected with norcocaine or cocaine. … or norcocaine+HCl, 50 mg/kg, ip The mice were killed 1 hr after the cocaine or norcocaine injection. …
Number of citations: 58 www.sciencedirect.com
MW Kloss, GM Rosen, EJ Rauckman - Molecular Pharmacology, 1983 - ASPET
… -450-catalyzed N-demethylation to norcocaine. This latter step was enhanced … norcocaine. We also propose a mechanism to account for the conversion of cocaine N-oxide to norcocaine…
Number of citations: 114 molpharm.aspetjournals.org
RL Hawks, IJ Kopin, RW Colburn, NB Thoa - Life sciences, 1974 - Elsevier
… N-Demethylated cocaine (norcocaine) has been isolated from … is presented for the forniation of norcocaine in monkeys and for its … Norcocaine was the only derivative possessing activity …
Number of citations: 176 www.sciencedirect.com
JW Boja, MJ Kuhar, T Kopajtic, E Yang… - Journal of Medicinal …, 1994 - ACS Publications
Results Chemistry. N-Norcocaine (2) and the N-nor analogues 4a-f were prepared by treating cocaine, or the cor-responding 3/3-(4'-substituted phenyl) tropane-2/3-carboxy-lic acid …
Number of citations: 111 pubs.acs.org
AL Misra, RB Pontani, NL Vadlamani - Xenobiotica, 1979 - Taylor & Francis
… metabolism of norcocaine and some oxidation products of cocaine and norcocaine in the rat. … HCI was suitably diluted with nonlabelled norcocaine in 0.99" saline to a specific activity of …
Number of citations: 38 www.tandfonline.com
BW Le Duc, PR Sinclair, L Shuster, JF Sinclair… - Pharmacology, 1993 - karger.com
… norcocaine pro duction by the P-450 3A4 containing micro somes. In order to quantitate norcocaine … a small amount of norcocaine or a substance which coeluted with norcocaine. This ‘…
Number of citations: 76 karger.com
L Shang, Z Jin, H Wei, S Park, CG Zhan, F Zheng - Scientific Reports, 2023 - nature.com
… norcocaine and benzoylecgonine, especially norcocaine. In the present study, we have determined the catalytic activities of CocH5-Fc(M6) against norcocaine … , but also norcocaine and …
Number of citations: 3 www.nature.com

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